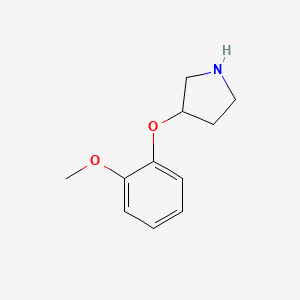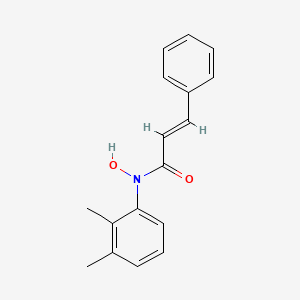
Pyrromethen 556
Übersicht
Beschreibung
[[(3,5-Dimethyl-4-sulfo-1H-pyrrol-2-yl)(3,5-dimethyl-4-sulfo-2H-pyrrol-2-ylidene)methyl]methane](difluoroborane) Disodium Salt is a useful research compound. Its molecular formula is C14H15BF2N2Na2O6S2 and its molecular weight is 466.2 g/mol. The purity is usually 95%.
The exact mass of the compound Pyrromethene 556 is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality [[(3,5-Dimethyl-4-sulfo-1H-pyrrol-2-yl)(3,5-dimethyl-4-sulfo-2H-pyrrol-2-ylidene)methyl]methane](difluoroborane) Disodium Salt suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about [[(3,5-Dimethyl-4-sulfo-1H-pyrrol-2-yl)(3,5-dimethyl-4-sulfo-2H-pyrrol-2-ylidene)methyl]methane](difluoroborane) Disodium Salt including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Photodynamische Therapie
Pyrromethen 556 wird in der photodynamischen Therapie (PDT) zur Krebsbehandlung eingesetzt. Dieser Prozess beinhaltet Lichtenergie, Sauerstoff und lichtaktivierte Verbindungen, die als Photosensibilisatoren bekannt sind, um nach Lichtaktivierung den Zelltod in Krebs- und präkanzerösen Zellen zu induzieren .
Farbstofflaser
Diese Verbindung wird auch in Farbstofflasern verwendet, wo sie erhebliche Fortschritte in Bezug auf die Effizienz gezeigt hat, insbesondere im Bereich von 530–620 nm. Sie übertrifft viele handelsübliche Farbstoffe und wird aufgrund ihrer hohen Lasereffizienz und Photostabilität bevorzugt .
Hochauflösende Spektroskopie
Im Bereich der hochauflösenden Spektroskopie ist die Fähigkeit von this compound, abstimmbare Strahlung mit schmaler Bandbreite bereitzustellen, wertvoll für die Atom- und Molekülspektroskopie .
Wirkmechanismus
Target of Action
Pyrromethene 556, also known as Disodium;2,2-difluoro-4,6,8,10,12-pentamethyl-3-aza-1-azonia-2-boranuidatricyclo[7.3.0.03,7]dodeca-1(12),4,6,8,10-pentaene-5,11-disulfonate, is primarily used as a green-fluorescent polar tracer dye . It is utilized in research for investigating membrane fusion, lysis, and gap-junctional communication . It also helps in detecting volume changes in cells or liposomes .
Mode of Action
The mode of action of Pyrromethene 556 involves its interaction with light. It has a maximum absorption at 492nm (in Methanol) and a maximum fluorescence at 533nm (in Methanol) . This property allows it to be used in various applications, including as a laser dye .
Biochemical Pathways
Its use in investigating membrane fusion, lysis, and gap-junctional communication suggests that it may influence these cellular processes .
Pharmacokinetics
It is known that the compound has a high melting point of over400°C , and it is soluble in various solvents including Methanol, Ethylene Glycol (EG), and Dimethylformamide (DMF) .
Result of Action
The result of Pyrromethene 556’s action is primarily observed through its fluorescence properties. When excited at a specific wavelength, it emits light at a different wavelength, allowing it to be used as a tracer dye . This property is utilized in various research applications, including the study of membrane fusion, lysis, and gap-junctional communication .
Action Environment
The action of Pyrromethene 556 can be influenced by various environmental factors. For instance, the dye’s fluorescence properties can be affected by the concentration of the dye, the pH of the solution, and the nature of the solvent . Moreover, the dye is relatively stable, with a half-life described as "very long" .
Biochemische Analyse
Biochemical Properties
Pyrromethene 556 plays a crucial role in various biochemical reactions. It interacts with several biomolecules, including enzymes and proteins, to facilitate its function as a tracer dye. For instance, Pyrromethene 556 is used to study membrane fusion and lysis by interacting with membrane proteins and lipids. These interactions are primarily non-covalent, involving hydrogen bonding and hydrophobic interactions .
Cellular Effects
Pyrromethene 556 influences various cellular processes. It is known to affect cell signaling pathways, gene expression, and cellular metabolism. By acting as a fluorescent tracer, Pyrromethene 556 helps in visualizing cellular processes such as membrane fusion and gap-junctional communication. This compound can also detect volume changes in cells, providing insights into cellular dynamics .
Molecular Mechanism
The mechanism of action of Pyrromethene 556 involves its binding interactions with biomolecules. It binds to membrane proteins and lipids, facilitating the study of membrane dynamics. Pyrromethene 556 also exhibits enzyme inhibition or activation properties, depending on the specific biochemical context. Additionally, it can influence gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Pyrromethene 556 can change over time. The compound is relatively stable under standard conditions but can degrade when exposed to light and heat. Long-term studies have shown that Pyrromethene 556 can have lasting effects on cellular function, particularly in in vitro and in vivo studies .
Dosage Effects in Animal Models
The effects of Pyrromethene 556 vary with different dosages in animal models. At low doses, it effectively functions as a tracer dye without causing significant adverse effects. At high doses, Pyrromethene 556 can exhibit toxic effects, including cellular damage and disruption of normal cellular processes. Threshold effects have been observed, indicating a dosage-dependent response .
Metabolic Pathways
Pyrromethene 556 is involved in several metabolic pathways. It interacts with enzymes and cofactors that facilitate its function as a tracer dye. These interactions can affect metabolic flux and metabolite levels, providing insights into cellular metabolism. Pyrromethene 556’s role in these pathways is crucial for understanding its overall biochemical impact .
Transport and Distribution
Within cells and tissues, Pyrromethene 556 is transported and distributed through interactions with transporters and binding proteins. These interactions influence its localization and accumulation, ensuring that it reaches the target sites for effective functioning. The transport and distribution of Pyrromethene 556 are essential for its role as a tracer dye .
Subcellular Localization
Pyrromethene 556 exhibits specific subcellular localization, which is critical for its activity and function. It is directed to specific compartments or organelles through targeting signals and post-translational modifications. This localization ensures that Pyrromethene 556 can effectively participate in the biochemical processes it is designed to study .
Eigenschaften
IUPAC Name |
disodium;2,2-difluoro-4,6,8,10,12-pentamethyl-3-aza-1-azonia-2-boranuidatricyclo[7.3.0.03,7]dodeca-1(12),4,6,8,10-pentaene-5,11-disulfonate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17BF2N2O6S2.2Na/c1-6-11-7(2)13(26(20,21)22)9(4)18(11)15(16,17)19-10(5)14(27(23,24)25)8(3)12(6)19;;/h1-5H3,(H,20,21,22)(H,23,24,25);;/q;2*+1/p-2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FBAASMARNAYERO-UHFFFAOYSA-L | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-]1(N2C(=C(C(=C2C(=C3[N+]1=C(C(=C3C)S(=O)(=O)[O-])C)C)C)S(=O)(=O)[O-])C)(F)F.[Na+].[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15BF2N2Na2O6S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
466.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
121461-69-6 | |
| Record name | [[(3,5-Dimethyl-4-sulfo-1H-pyrrol-2-yl)(3,5-dimethyl-4-sulfo-2H-pyrrol-2-ylidene)methyl]methane](difluoroborane) Disodium Salt | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![6-Cyano-9-(diethylamino)-5H-benzo[a]phenoxazin-5-one](/img/structure/B1356058.png)





![2-[(Pyridin-2-ylmethyl)sulfanyl]acetic acid](/img/structure/B1356084.png)


